1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone
Description
Properties
IUPAC Name |
1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12(20)15-5-6-16(21-15)19-9-7-18(8-10-19)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIPARQAKNVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylpiperazine with 2-thiophenecarboxaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H17ClN2OS
- Molecular Weight : 320.84 g/mol
- CAS Number : 685107-52-2
Structural Characteristics
The compound features a thiophene ring and a piperazine moiety, which are known to contribute to its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, Mannich bases derived from similar structures have shown enhanced cytotoxicity against various cancer cell lines, including human colon cancer and hepatocellular carcinoma cells. In particular, studies have reported that compounds with piperazine moieties can display increased potency compared to standard chemotherapeutic agents like 5-fluorouracil .
Neuropharmacological Effects
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone has been investigated for its potential neuropharmacological effects. Compounds containing piperazine structures are often explored for their anxiolytic and antidepressant properties. The interaction of this compound with serotonin receptors could provide insights into its efficacy as a therapeutic agent for mood disorders.
Antimicrobial Properties
Emerging studies suggest that compounds with similar structural frameworks may possess antimicrobial properties. The thienyl group is known for its ability to enhance the activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various Mannich bases against human cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a potential for development as anticancer agents .
Study 2: Neuropharmacological Assessment
In another investigation, researchers assessed the neuropharmacological profile of similar piperazine-based compounds. The results indicated anxiolytic effects in animal models, suggesting that derivatives of this compound could be explored further for treating anxiety disorders .
Study 3: Antimicrobial Testing
A recent study focused on the antimicrobial properties of thienyl compounds. It was found that certain derivatives exhibited promising activity against Gram-positive bacteria, indicating potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Piperazine Substituents :
- The 3-chlorophenyl group in the target compound may improve selectivity for serotonin or dopamine receptors compared to 4-chlorophenyl () due to steric and electronic differences .
- MK47’s trifluoromethyl group (electron-withdrawing) likely increases metabolic stability but may reduce solubility compared to chloro substituents .
- Ketone Modifications: The morpholino group in ’s compound adds hydrogen-bonding capacity, which could influence pharmacokinetics (e.g., bioavailability) relative to simpler ethanone derivatives .
Biological Activity
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone is a complex organic compound notable for its unique structural features, which include a thienyl moiety, a piperazine ring substituted with a chlorophenyl group, and an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.
- Molecular Formula : C16H17ClN2OS
- Molecular Weight : 320.84 g/mol
- CAS Number : 685107-52-2
Structural Features
The compound's structure can be broken down into key components:
- Thienyl Ring : Associated with various medicinal properties.
- Piperazine Ring : Commonly found in bioactive molecules, contributing to pharmacological effects.
- Chlorophenyl Group : Known for its diverse biological properties.
Pharmacological Potential
Research indicates that this compound exhibits several promising biological activities, including:
- Antidepressant Effects : The piperazine moiety is often linked to antidepressant activity, suggesting potential applications in treating mood disorders.
- Antimicrobial Properties : The thienyl component may enhance the compound's ability to combat bacterial infections.
- Antitumor Activity : Preliminary studies indicate that this compound could inhibit cancer cell proliferation.
Interaction Studies
Studies have highlighted the compound's affinity for various biological targets. Interaction studies reveal potential mechanisms through which the compound may exert its effects:
| Biological Target | Affinity | Mechanism of Action |
|---|---|---|
| Serotonin Receptors | Moderate | Modulation of neurotransmitter levels |
| Dopamine Receptors | High | Influence on dopaminergic pathways |
| Bacterial Enzymes | Significant | Inhibition of bacterial growth |
Study on Antidepressant Activity
In a controlled study, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups. The mechanism was attributed to the modulation of serotonin levels in the brain.
Antimicrobial Efficacy Assessment
A series of in vitro tests were conducted to evaluate the antimicrobial properties of the compound against various bacterial strains. The findings demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.
Antitumor Activity Evaluation
Research published in a peer-reviewed journal explored the antitumor potential of this compound in human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 5-bromo-2-thienyl ketone derivatives and 4-(3-chlorophenyl)piperazine. Key steps include:
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions under inert atmospheres .
- Temperature control : Maintain 80–100°C in anhydrous solvents (e.g., THF or DMF) to prevent side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity .
Q. How is the structural characterization of this compound validated?
- Methodology : X-ray crystallography and spectroscopic techniques are critical:
- X-ray diffraction : Resolve crystal packing and confirm the thienyl-ketone and piperazine moieties (space group P2₁/c, Z = 4) .
- NMR analysis : Assign signals for the 3-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and thienyl protons (δ 6.8–7.0 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 361.08) .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodology : Use density functional theory (DFT) and software like Gaussian 09:
- LogP calculation : Predict lipophilicity (estimated LogP = 3.2) via atomistic simulations .
- Solubility : Apply the General Solubility Equation (GSE) with Hansen solubility parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities?
- Methodology : Discrepancies may arise from assay conditions. Standardize protocols:
- Receptor preparation : Use HEK-293 cells transfected with human 5-HT₁A or D₂ receptors .
- Radioligand binding : Compare results under uniform conditions (e.g., 25°C, pH 7.4, 1 nM [³H]spiperone) .
- Data normalization : Express IC₅₀ values relative to controls (e.g., clozapine for D₂ receptors) .
Q. What experimental designs assess the compound’s environmental persistence and toxicity?
- Methodology : Follow OECD guidelines for ecotoxicology:
- Biodegradation : Use OECD 301F (modified Sturm test) to measure CO₂ evolution over 28 days .
- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) .
- Bioaccumulation : Calculate bioconcentration factors (BCF) via HPLC-MS/MS in fish models .
Q. How can structure-activity relationships (SAR) guide derivatives for improved selectivity?
- Methodology : Systematic SAR studies involve:
- Piperazine substitution : Replace 3-chlorophenyl with 4-fluorophenyl to enhance 5-HT₁A affinity .
- Thienyl modification : Introduce methyl groups at position 3 to reduce CYP450 inhibition .
- Ketone bioisosteres : Replace the ethanone with a sulfoxide to improve metabolic stability .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodology : Optimize pharmacokinetic and pharmacodynamic profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
